1-[(12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases like potassium hydroxide and solvents such as acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone involves its interaction with various molecular targets. It is believed to inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may disrupt DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-[(3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone is unique due to its specific structural features and biological activities. Similar compounds include other pyrimidothienopyridazine derivatives, which also exhibit antimicrobial and anticancer properties. the presence of the sulfanylacetone moiety in this compound may confer additional biological activities and enhance its potency .
Properties
Molecular Formula |
C23H16N4OS2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[(12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C23H16N4OS2/c1-14(28)12-29-23-21-20(24-13-25-23)18-17(15-8-4-2-5-9-15)19(26-27-22(18)30-21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
InChI Key |
ITMNJMGXFZNQHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC=NC2=C1SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.